![molecular formula C11H6ClFN2O2 B13943077 6-Chloro-2-(3-fluorophenyl)pyrimidine-4-carboxylic acid](/img/structure/B13943077.png)
6-Chloro-2-(3-fluorophenyl)pyrimidine-4-carboxylic acid
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Overview
Description
6-Chloro-2-(3-fluorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-fluorophenyl)pyrimidine-4-carboxylic acid typically involves the reaction of 4-chloroaniline with 3-fluorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The resulting intermediate is then subjected to cyclization and chlorination to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-fluorophenyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted pyrimidines, amines, and various coupled products depending on the specific reagents and conditions used .
Scientific Research Applications
Based on the search results, here is a detailed article focusing on the applications of compounds similar to "6-Chloro-2-(3-fluorophenyl)pyrimidine-4-carboxylic acid":
Scientific Research Applications
- Chemistry These compounds serve as building blocks for synthesizing complex heterocyclic compounds. They can undergo various chemical reactions, including substitution, oxidation, reduction, and coupling reactions like Suzuki-Miyaura coupling, to form more complex molecules.
- Biology Pyrimidine derivatives are investigated for their potential to inhibit various enzymes and biological pathways.
- Medicine These compounds are explored for potential therapeutic effects, including anti-inflammatory and anticancer activities. Some pyrimidine derivatives have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2) and have shown efficacy against human breast cancer (MCF-7) and urinary bladder cancer (T-24) cell lines . They can induce apoptosis and cell cycle arrest. Certain 2-(2-fluoro-substituted phenyl)-6-amino-5-chloro-4-pyrimidinecarboxylic acids and their derivatives are used as herbicides .
- Industry Pyrimidine derivatives are utilized in developing agrochemicals and pharmaceuticals.
Biological Activities of Similar Compounds
Pyrimidine derivatives exhibit diverse biological activities.
- Anti-inflammatory Activity Pyrimidine derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity .
- Anticancer Activity These compounds have shown efficacy against human breast cancer (MCF-7) and urinary bladder cancer (T-24) cell lines. In vitro assays revealed that the compound induces apoptosis and arrests the cell cycle at the G1 phase, suggesting a mechanism that could be exploited for cancer therapy.
- Antimicrobial Activity Pyrimidine derivatives have shown promising results against various bacterial strains. They may serve as leads in developing new antimicrobial agents.
- Antitubercular Activity Novel antitubercular 6-dialkylaminopyrimidine carboxamides have been identified that are active against clinical Mycobacterium tuberculosis (Mtb) strains, with no cross-resistance to conventional antituberculosis drugs observed .
Data Tables
- Table 1: COX-2 Inhibition IC50 Values (Illustrative) The compound's ability to suppress COX-2 suggests potential therapeutic applications in treating inflammatory diseases.
- Table 2: Cytotoxicity Assay Results (Illustrative)
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 168.78 | Induces apoptosis |
T-24 | 257.87 | Cell cycle arrest at G1 phase |
- Table 3: Antimicrobial Efficacy (Illustrative)
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | < 10 μg/mL |
S. aureus | < 15 μg/mL |
A. flavus | < 20 μg/mL |
Case Studies
- Anti-inflammatory applications: Studies on pyrimidine derivatives have shown that derivatives significantly decreased the iNOS and COX-2 mRNA expressions, with higher suppressive effects compared to indomethacin .
- Antitubercular applications: 6-Dialkylaminopyrimidine carboxamides have been identified as novel antitubercular agents, effective against clinical Mtb strains without cross-resistance to existing drugs . Chemoproteomic analysis has identified BCG_3193 and BCG_3827 as potential targets, suggesting a novel mechanism of action .
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-fluorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 6-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid
- 2-Chloro-4-(3,5-difluorophenyl)pyrimidine
Uniqueness
6-Chloro-2-(3-fluorophenyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential as a versatile intermediate in various synthetic applications .
Biological Activity
6-Chloro-2-(3-fluorophenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer, anti-inflammatory, and kinase inhibition properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C11H8ClF N2O2
- Molecular Weight : 252.65 g/mol
The presence of a chloro group and a fluorophenyl moiety contributes to its biological activity, particularly in targeting specific enzymes and cellular pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating promising results.
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of the compound on human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results are summarized in the following table:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 45.32 | Induction of apoptosis and G1 phase arrest |
HCT116 | 38.67 | Cell cycle disruption and apoptosis |
The compound induced apoptosis in MCF-7 cells, with flow cytometry analysis revealing an increase in early and late apoptotic cells compared to control groups .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown anti-inflammatory properties. It was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Inhibition of COX Enzymes
The following table presents the IC50 values for COX-1 and COX-2 inhibition:
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
This compound | 0.05 | 0.04 |
These results indicate that the compound exhibits potent anti-inflammatory activity comparable to established anti-inflammatory drugs such as celecoxib .
Kinase Inhibition
The compound's structure suggests potential as a kinase inhibitor, particularly against cyclin-dependent kinases (CDKs). Kinases are critical for cell cycle regulation, and their inhibition can lead to anticancer effects.
Kinase Selectivity Profile
A kinase panel assay revealed that this compound selectively inhibits CDK2 with an IC50 value of 25 nM. This selectivity is significant for developing targeted cancer therapies .
Properties
Molecular Formula |
C11H6ClFN2O2 |
---|---|
Molecular Weight |
252.63 g/mol |
IUPAC Name |
6-chloro-2-(3-fluorophenyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H6ClFN2O2/c12-9-5-8(11(16)17)14-10(15-9)6-2-1-3-7(13)4-6/h1-5H,(H,16,17) |
InChI Key |
DRMOJJZBDGPASJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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